molecular formula C21H19Cl2N2S2+ B15206070 5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium

5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium

Cat. No.: B15206070
M. Wt: 434.4 g/mol
InChI Key: HRJUIOPFVJSVSU-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium is a complex organic compound featuring a thiazole ring structure. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium typically involves the reaction of 5-chloro-2-mercaptobenzoxazole with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium apart is its unique combination of two thiazole rings, which may confer distinct chemical and biological properties not found in similar compounds. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19Cl2N2S2+

Molecular Weight

434.4 g/mol

IUPAC Name

(2Z)-5-chloro-2-[(2E)-2-[(5-chloro-3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-3-methyl-1,3-benzothiazole

InChI

InChI=1S/C21H19Cl2N2S2/c1-4-13(9-20-24(2)16-11-14(22)5-7-18(16)26-20)10-21-25(3)17-12-15(23)6-8-19(17)27-21/h5-12H,4H2,1-3H3/q+1

InChI Key

HRJUIOPFVJSVSU-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)C)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)C

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)C)C=C3N(C4=C(S3)C=CC(=C4)Cl)C

Origin of Product

United States

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